Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a cyclopropylmethoxymethyl moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the piperidine ring, followed by the introduction of the cyclopropylmethoxymethyl group and finally the tert-butyl ester group. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: TBHP, mild temperatures, and appropriate catalysts.
Reduction: LiAlH4, anhydrous conditions, and inert atmosphere.
Substitution: Various nucleophiles, suitable solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-3-iodoheptane: Shares the tert-butyl group but differs in the rest of the structure.
tert-butyl hydroperoxide: Contains the tert-butyl group and is used in oxidation reactions.
Uniqueness
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in modern chemistry and biology.
Properties
Molecular Formula |
C16H29NO3 |
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Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropylmethoxymethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO3/c1-15(2,3)20-14(18)17-9-5-8-16(4,11-17)12-19-10-13-6-7-13/h13H,5-12H2,1-4H3 |
InChI Key |
BVBBCCKODCDLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)COCC2CC2 |
Origin of Product |
United States |
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